molecular formula C17H14FN3O4S2 B2500332 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide CAS No. 923114-53-8

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide

Cat. No. B2500332
CAS RN: 923114-53-8
M. Wt: 407.43
InChI Key: SEVYIJFXJSDVFC-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen atoms . Attached to this ring is a 4-fluorophenyl group and a 2-nitrobenzenesulfonamide group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the addition of the 4-fluorophenyl group and the 2-nitrobenzenesulfonamide group. The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, is a five-membered ring with alternating single and double bonds, giving it aromatic properties . The presence of the fluorine atom on the phenyl group and the nitro group on the benzenesulfonamide could also have significant effects on the compound’s structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The thiazole ring, for example, is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The nitro group and the fluorine atom could also be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could give it certain aromatic properties, while the fluorine atom and the nitro group could affect its reactivity, polarity, and other properties .

Scientific Research Applications

Antibacterial Activity

Thiazoles have been found to exhibit antibacterial activity . For example, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antibacterial activity .

Antifungal Activity

Thiazoles also have antifungal properties . This makes them potentially useful in the treatment of fungal infections.

Anti-inflammatory Activity

Thiazoles have been found to have anti-inflammatory effects . This could make them useful in the treatment of conditions characterized by inflammation.

Antitumor and Cytotoxic Activity

Some thiazole derivatives have been found to have antitumor and cytotoxic activity . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .

Antioxidant Activity

Thiazoles have been found to have antioxidant activity . This could make them useful in the treatment of conditions characterized by oxidative stress.

Antiviral Activity

Thiazoles have been found to have antiviral properties . This could make them useful in the treatment of viral infections.

Antidiabetic Activity

Thiazoles have been found to have antidiabetic properties . This could make them useful in the treatment of diabetes.

Neuroprotective Activity

Thiazoles have been found to have neuroprotective effects . This could make them useful in the treatment of neurodegenerative conditions.

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential drug or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c18-13-7-5-12(6-8-13)17-20-14(11-26-17)9-10-19-27(24,25)16-4-2-1-3-15(16)21(22)23/h1-8,11,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVYIJFXJSDVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide

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